molecular formula C23H42N2 B1334554 4-(Hexadecylamino)Benzylamine CAS No. 84670-96-2

4-(Hexadecylamino)Benzylamine

Cat. No. B1334554
CAS RN: 84670-96-2
M. Wt: 346.6 g/mol
InChI Key: MMENAVHICGTNAT-UHFFFAOYSA-N
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Description

4-(Hexadecylamino)Benzylamine, also known as HABA, is a chemical compound that has gained attention in scientific research due to its unique properties. HABA is a long-chain amine that can be synthesized using various methods.

Scientific Research Applications

Application in Antiarrhythmic Activity

4-(Hexadecylamino)Benzylamine and its derivatives have been studied for their effects on experimental cardiac arrhythmias. Some derivatives of benzylamine, including 4-substituted benzylamines, have demonstrated notable antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).

Role in Metal Ion Complexation

Studies on amphiphilic Schiff bases, including 4-(Hexadecylamino)Benzylamine (HDBBA), have shown their ability to form stable monolayers at air/water interfaces. These monolayers can complex with metal ions like Mn 2+, Cu 2+, and Zn 2+, primarily due to the presence of a hydroxyl group adjacent to C=N in their head groups. The rate of formation and specificity of binding of these metal complexes have been explored, indicating potential applications in materials science and chemistry (Hemakanthi, Dhathathreyan, & Möbius, 2002).

Use in Synthesizing Phenethylamines

Benzylamines, including those obtained from reactions involving phenols, have been employed as precursors for synthesizing phenethylamines. These compounds are valuable in various chemical processes, and the utility of benzylamines like 4-(Hexadecylamino)Benzylamine in these syntheses highlights their significance in chemical production and pharmaceutical applications (Short, Dunnigan, & Ours, 1973).

properties

IUPAC Name

4-(aminomethyl)-N-hexadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,25H,2-15,20-21,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENAVHICGTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399555
Record name 4-(Hexadecylamino)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexadecylamino)Benzylamine

CAS RN

84670-96-2
Record name 4-(Hexadecylamino)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hexadecylamino)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Hemakanthi, A Dhathathreyan - Langmuir, 1999 - ACS Publications
Synthesis of copper sulfide and stable copper (Cu(0)) nanoparticles in Langmuir−Blodgett films of the amphiphilic benzilidine derivative 2,4-dihydroxybenzilidine-4‘-(hexadecylamino)…
Number of citations: 23 pubs.acs.org
A Dhathathreyan, G Hemakanthi - Chemical physics letters, 2003 - Elsevier
Vesicles of a novel single chain amphiphile with a rigid Schiff base segment: 3-cyano-N-benzylidene 4 ′ -(hexadecylamino) benzylamine (CNBHB) and its cobalt and manganese …
Number of citations: 5 www.sciencedirect.com
G Hemakanthi, A Dhathathreyan, D Möbius - Colloids and Surfaces A …, 2002 - Elsevier
New amphiphilic schiff bases 2,4 dihydroxy hexadecyl benzilideneamine (HDBA) and 2,4 dihydroxy benzilidene-4′(hexadecylamino) benzylamine (HDBBA) have been synthesized …
Number of citations: 12 www.sciencedirect.com
G Hemakanthi, A Dhathathreyan, T Ramasami… - Journal of Chemical …, 2001 - Springer
Copper sulphide clusters were prepared in Langmuir-Blodgett films of copper complexes of amphiphilic Schiff bases-3,4-dimethoxy-N-benzylidene hexadeylamine (I) and 3,4-dimethoxy…
Number of citations: 6 link.springer.com
S Sudheesh - 2015 - 168.167.8.130
Mixed Langmuir films of N-octadecyl-N’-phenylthiourea/stearic acid (OPT/SA), [(octadecylimino)methyl]phenol/octadecylamine (ODIMP/ODA) and 2-methoxy-6- [(octadecylimino)methyl]…
Number of citations: 3 168.167.8.130
A Pekarovicova, H Bhide, PD Fleming… - Journal of Coatings …, 2003 - Springer
Phase-change, or hot melt, inks aresolid at ambient temperature and liquid at the moment of printing. Such inks contain no volatile solvent to be trapped in ink film or to produce Volatile …
Number of citations: 30 link.springer.com
PC INKS - paint.org
Phase-change, or hot melt, inks are solid at ambient temperature and liquid at the moment of printing. Such inks contain no volatile solvent to be trapped in ink film or to produce Volatile …
Number of citations: 0 www.paint.org
H Adalsteinsson, AH Maulitz… - Journal of the American …, 1996 - ACS Publications
The dependence of hydrogen-bond interaction energies between identical amides (two formamides and two N-methylacetamides) on the hydrogen bond length (r O···H ), the two …
Number of citations: 73 pubs.acs.org
G Hemakanthi, A Dhathathreyan - Langmuir, 1999 - [Washington, DC: American …
Number of citations: 0

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